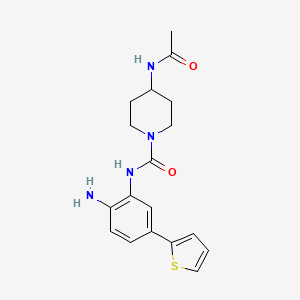

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)-1-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BRD-K11533227は、ヒストン脱アセチル化酵素1およびヒストン脱アセチル化酵素2に対する阻害効果で知られる化学化合物です。ヒストン脱アセチル化酵素は、ヒストンタンパク質からアセチル基を除去することにより遺伝子発現の調節に重要な役割を果たす酵素であり、より凝縮したクロマチン構造と遺伝子転写の減少につながります。 ヒストン脱アセチル化酵素の阻害剤は、がんやその他の疾患における潜在的な治療用途について研究されてきました .

準備方法

BRD-K11533227の合成経路および反応条件は、一般に入手可能な情報源では広く記載されていません。ヒストン脱アセチル化酵素阻害剤の調製は、通常、重要な中間体の形成と最終的なカップリング反応を含む、複数段階の有機合成を伴います。 工業生産方法は、これらの合成経路の最適化を含み、最終生成物の高収率と純度を確保する可能性が高いです .

化学反応の分析

BRD-K11533227は、ヒストン脱アセチル化酵素阻害剤として、主にヒストンタンパク質との相互作用を起こします。起こる反応の種類には以下が含まれます。

ヒストン脱アセチル化酵素への結合: この相互作用は酵素の活性を阻害し、ヒストンタンパク質からアセチル基が除去されるのを防ぎます。

置換反応: 阻害作用の文脈では、BRD-K11533227は、酵素の活性部位内の他の分子または官能基との置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬および条件には、有機溶媒、触媒、および結合および阻害プロセスを促進するための特定の温度およびpH条件が含まれます。 これらの反応から生成される主要な生成物はアセチル化ヒストンであり、これは遺伝子発現の変化につながります .

科学研究アプリケーション

BRD-K11533227には、次のようないくつかの科学研究アプリケーションがあります。

化学: ヒストン脱アセチル化酵素阻害のメカニズムを研究し、改善された効力と選択性を備えた新しい阻害剤を開発するためのツール化合物として使用されます。

生物学: 研究者は、BRD-K11533227を使用して、遺伝子調節、細胞分化、およびアポトーシスにおけるヒストン脱アセチル化酵素の役割を調査しています。

医学: ヒストン脱アセチル化酵素阻害剤は、癌細胞の死を誘導し、腫瘍の増殖を阻害する有望な結果を示しており、この化合物は癌治療における潜在的な治療用途について研究されています。

産業: 製薬業界では、BRD-K11533227は、ヒストン脱アセチル化酵素を標的とする新薬開発のためのリード化合物として役立っています.

科学的研究の応用

BRD-K11533227 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the mechanisms of histone deacetylase inhibition and to develop new inhibitors with improved efficacy and selectivity.

Biology: Researchers use BRD-K11533227 to investigate the role of histone deacetylases in gene regulation, cell differentiation, and apoptosis.

Medicine: The compound is studied for its potential therapeutic applications in cancer treatment, as histone deacetylase inhibitors have shown promise in inducing cancer cell death and inhibiting tumor growth.

作用機序

BRD-K11533227の作用機序は、ヒストン脱アセチル化酵素、特にヒストン脱アセチル化酵素1とヒストン脱アセチル化酵素2の活性部位への結合を伴います。この結合は酵素の活性を阻害し、ヒストンタンパク質からアセチル基が除去されるのを防ぎます。その結果、クロマチン構造はより緩んだ状態のままとなり、遺伝子転写が増加します。 BRD-K11533227の分子標的はヒストン脱アセチル化酵素であり、関与する経路には遺伝子発現の調節とクロマチンリモデリングが含まれます .

類似の化合物との比較

BRD-K11533227は、ヒストン脱アセチル化酵素阻害剤として知られる化合物のクラスに属します。類似の化合物には以下が含まれます。

トリコスタチンA: 広範囲の活性を持つ、よく知られたヒストン脱アセチル化酵素阻害剤。

ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される、FDA承認のヒストン脱アセチル化酵素阻害剤。

ロミデプシン: 末梢T細胞リンパ腫の治療に使用される、別のFDA承認のヒストン脱アセチル化酵素阻害剤。

これらの類似の化合物と比較して、BRD-K11533227は、ヒストン脱アセチル化酵素1とヒストン脱アセチル化酵素2の特異的な阻害においてユニークであり、これらの酵素の遺伝子調節および疾患における特定の役割を研究するための貴重なツールとなっています .

類似化合物との比較

BRD-K11533227 is part of a class of compounds known as histone deacetylase inhibitors. Similar compounds include:

Trichostatin A: A well-known histone deacetylase inhibitor with broad-spectrum activity.

Vorinostat: An FDA-approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Romidepsin: Another FDA-approved histone deacetylase inhibitor used in the treatment of peripheral T-cell lymphoma.

Compared to these similar compounds, BRD-K11533227 is unique in its specific inhibition of histone deacetylase 1 and histone deacetylase 2, making it a valuable tool for studying the specific roles of these enzymes in gene regulation and disease .

特性

分子式 |

C18H22N4O2S |

|---|---|

分子量 |

358.5 g/mol |

IUPAC名 |

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C18H22N4O2S/c1-12(23)20-14-6-8-22(9-7-14)18(24)21-16-11-13(4-5-15(16)19)17-3-2-10-25-17/h2-5,10-11,14H,6-9,19H2,1H3,(H,20,23)(H,21,24) |

InChIキー |

YDUSCKFRHARVGP-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[9-(Cyclohexylcarbamoylamino)-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-naphthalen-1-ylurea](/img/structure/B10754620.png)

![4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol](/img/structure/B10754626.png)

![N-(4-amino-4'-fluoro-[1,1'-biphenyl]-3-yl)-3-((dimethylamino)methyl)azetidine-1-carboxamide](/img/structure/B10754627.png)

![2-tert-butylsulfinyl-3-(2-hydroxyethyl)-4-[3-(2-methoxyphenyl)phenyl]-N-(pyridin-4-ylmethyl)-1,3-dihydropyrrolo[3,4-c]pyridine-6-carboxamide](/img/structure/B10754631.png)

![4-fluoro-N-[2-(hydroxymethyl)-6-[2-oxo-2-(pyrimidin-4-ylmethylamino)ethyl]oxan-3-yl]benzamide](/img/structure/B10754641.png)

![9-[[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]methyl]-6-(1-hydroxypropan-2-yl)-8-methyl-10-oxa-1,6,13,14-tetrazabicyclo[10.2.1]pentadeca-12(15),13-dien-5-one](/img/structure/B10754643.png)

![4-[[[9-[(4-Fluorophenyl)carbamoylamino]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754657.png)

![N-[5-(1-hydroxypropan-2-yl)-3-methyl-2-(methylaminomethyl)-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-3-morpholin-4-ylpropanamide](/img/structure/B10754663.png)

![(2R,3S)-2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754669.png)

![N-methyl-2-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide](/img/structure/B10754676.png)

![N-[[(4S,5R)-8-[2-(2-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyridin-4-ylacetamide](/img/structure/B10754687.png)

![2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-(1-hydroxypropan-2-yl)-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754708.png)